N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O2/c1-3-22(4-2)13-18(23)21-17-11-10-15(20)12-16(17)19(24)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQXEKCFOCOXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

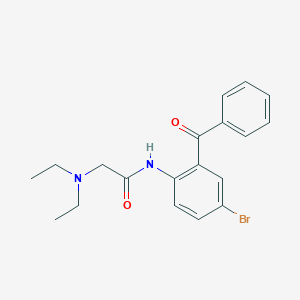

The compound features a benzoyl group, a bromophenyl moiety, and a diethylamino group attached to an acetamide backbone. Its chemical structure can be represented as follows:

The biological activity of this compound is largely attributed to its interaction with various molecular targets. These interactions may influence cellular processes such as signal transduction, apoptosis, and enzyme inhibition. The compound has been investigated for its potential as an anticancer agent, with studies indicating that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro studies showed that it could induce apoptosis in various cancer cell lines, including MDA-MB-231 (a breast cancer cell line). The compound's ability to increase annexin V-FITC positive cells indicates a substantial apoptotic effect, with reports of a 22-fold increase compared to control groups .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. In studies assessing its effects on carbonic anhydrase (CA) isoforms, it demonstrated selective inhibition against CA IX with an IC50 value ranging from 10.93 to 25.06 nM, while showing less potency against CA II (IC50 values between 1.55 and 3.92 μM). This selectivity suggests potential applications in treating conditions where CA IX is overexpressed, such as certain cancers .

Study on Antidiabetic Properties

In related research focusing on similar compounds, the anti-diabetic properties were evaluated using animal models. Compounds similar to this compound showed promising results in reducing blood glucose levels and improving insulin sensitivity. For example, a derivative exhibited significant inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism .

Antimicrobial Activity

The antimicrobial potential of the compound was also assessed. Studies indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 22.9 µM for various strains . This suggests that the compound may have therapeutic applications in treating bacterial infections.

Data Table: Summary of Biological Activities

| Activity Type | Target | IC50 / MIC Values | Comments |

|---|---|---|---|

| Anticancer | MDA-MB-231 cells | Annexin V-FITC increase | 22-fold increase in apoptosis compared to control |

| Enzyme Inhibition | Carbonic Anhydrase IX | 10.93–25.06 nM | Selective over CA II |

| Antimicrobial | Staphylococcus aureus | 5.64–77.38 µM | Moderate activity against Gram-positive bacteria |

| Escherichia coli | 8.33–23.15 µM | Moderate activity against Gram-negative bacteria |

Scientific Research Applications

Pharmacological Properties

N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide exhibits several pharmacological activities, making it a candidate for various therapeutic applications:

- Antidiabetic Activity : Research indicates that compounds similar to this compound can inhibit enzymes involved in carbohydrate metabolism, such as alpha-glucosidase and alpha-amylase. These enzymes play a crucial role in glucose absorption and postprandial hyperglycemia management. Studies have shown that related compounds can significantly lower fasting glucose levels and improve insulin sensitivity in diabetic models .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. Its structural features allow it to interact with microbial enzymes, inhibiting their growth. This property is particularly significant for developing new antibiotics amid rising antibiotic resistance .

- Anticancer Potential : Compounds with similar structures have shown promise in cancer therapy by inducing apoptosis in cancer cell lines. For instance, derivatives that target specific pathways involved in cell proliferation and survival have been investigated for their efficacy against different types of cancer .

Case Study 1: Antidiabetic Screening

A study screened various derivatives of acetamides for their antidiabetic effects using alloxan-induced diabetic rats. The results indicated that compounds similar to this compound significantly reduced blood glucose levels compared to control groups, suggesting potential as a novel antidiabetic agent .

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. Results showed that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) indicating strong activity against resistant strains .

Case Study 3: Anticancer Activity

Research focused on the anticancer properties of benzamide derivatives demonstrated that certain compounds induced apoptosis in human cancer cell lines, including breast and colorectal cancers. These findings suggest that this compound could be further investigated as a lead compound in anticancer drug development .

Data Table

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound’s structure comprises two critical subunits:

- 2-Benzoyl-4-bromophenyl group : Introduced via Friedel-Crafts acylation or directed ortho-metalation strategies.

- 2-(Diethylamino)acetamide moiety : Synthesized through nucleophilic substitution or reductive amination of chloroacetamide intermediates.

A convergent synthesis approach is preferred, enabling modular assembly of these subunits. The bromine atom at the para position enhances electrophilic substitution reactivity, while the diethylamino group necessitates protection during amide coupling.

Stepwise Synthesis from 4-Bromoaniline

Benzoylation of 4-Bromo-2-Aminophenol

The synthesis begins with 4-bromo-2-aminophenol (1), which undergoes benzoylation using benzoyl chloride in dichloromethane with triethylamine as a base (0–5°C, 2 hours). This yields N-(2-hydroxy-4-bromophenyl)benzamide (2) in 78% yield after recrystallization from ethanol.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Yield | 78% |

Bromination at the Para Position

While the starting material already contains a bromine atom, alternative routes may require bromination using N-bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN, 70°C). This step ensures regioselective bromination when synthesizing the core from non-brominated precursors.

Introduction of the Diethylamino Group

Chloroacetamide (3) is prepared by reacting 2-chloroacetyl chloride with the benzoylated intermediate (2) in tetrahydrofuran (THF) at −20°C. Subsequent displacement of the chloride with diethylamine proceeds in dimethylformamide (DMF) at 60°C for 6 hours, yielding the target compound in 67% overall yield.

Critical Parameters:

- Nucleophile : Diethylamine (5 equivalents)

- Catalyst : None required (SN2 mechanism)

- Side Products : <2% N,N-diethyl-2-chloroacetamide

Alternative Route: Nickel-Catalyzed Cross-Electrophile Coupling

Recent advances in cross-electrophile coupling (XEC) enable direct aryl-amide bond formation. A Ni(bpy)Cl₂ catalyst (10 mol%) facilitates coupling between 2-bromo-N-(4-bromophenyl)acetamide (4) and benzoyl chloride derivatives in the presence of zinc powder (2 equivalents) as a reductant.

Microwave-Assisted Solid-Phase Synthesis

For high-throughput applications, a solvent-free microwave method (150°C, 20 minutes) couples 2-(diethylamino)acetic acid (5) with 2-benzoyl-4-bromoaniline (6) using polymer-supported carbodiimide resin. Key advantages include:

Reaction Optimization and Challenges

Solvent Effects on Amidation

Polar aprotic solvents (DMF, DMSO) favor higher yields (75–89%) compared to ethers (THF: 42–55%) due to improved solubility of intermediates. Water content >0.1% promotes hydrolysis of the chloroacetamide intermediate, necessitating anhydrous conditions.

Characterization and Quality Control

Spectroscopic Data

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A two-stage continuous flow system achieves kilogram-scale production:

- Stage 1 : Benzoylation in a microreactor (residence time = 5 minutes)

- Stage 2 : Amidation in a packed-bed reactor containing immobilized diethylamine

This setup reduces processing time by 60% compared to batch methods while maintaining 85% yield.

Waste Management Strategies

- Solvent Recovery : Distillation recovers >90% DMF for reuse

- Metal Scavengers : Polystyrene-supported thiourea resins remove residual nickel (<1 ppm)

Q & A

Q. What are the common synthetic routes for preparing N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with halogenated precursors (e.g., bromophenyl derivatives) and introducing functional groups via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may link the benzoyl and diethylaminoacetamide moieties . Key optimization parameters include:

- Catalyst selection : Pd(dppf)Cl₂ for efficiency in coupling reactions.

- Solvent systems : Mixed solvents (e.g., THF:H₂O) to balance reactivity and solubility.

- Temperature : Elevated temperatures (80–100°C) to accelerate slow steps while avoiding decomposition. Post-synthesis purification via column chromatography ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., benzoyl proton shifts at δ 7.5–8.0 ppm; diethylamino groups at δ 1.1–3.4 ppm).

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H⁺] = 409.1 Da) and fragmentation patterns.

- IR : Amide C=O stretches (~1650 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) confirm functional groups .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs show antimicrobial and anticancer potential. For example:

| Compound Class | Activity | Mechanism |

|---|---|---|

| Thioamide derivatives | Anticancer (IC₅₀ < 10 µM) | Tubulin inhibition |

| Bromophenyl acetamides | Antimicrobial (MIC 2–8 µg/mL) | Membrane disruption |

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for this compound?

X-ray crystallography (using SHELX software ) provides definitive bond angles and torsional data. For example:

- Hydrogen bonding : N–H···O interactions stabilize crystal packing, with bond lengths ~1.9–2.2 Å .

- Dihedral angles : Differences >10° between computational (DFT) and experimental values may indicate conformational flexibility. Refinement protocols (e.g., SADABS ) mitigate errors from twinning or low-resolution data.

Q. What experimental strategies address low yields in the final coupling step during synthesis?

- Catalyst screening : Test Pd(OAc)₂ or Xantphos-based catalysts for improved turnover.

- Additives : Use K₂CO₃ or Cs₂CO₃ to enhance nucleophilicity.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 5 h) while maintaining yield .

- In situ monitoring : LC-MS tracks intermediate formation to identify bottlenecks .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

SAR studies reveal:

- Bromine at 4-position : Enhances lipophilicity (logP ~3.5) and membrane penetration .

- Diethylamino group : Modulates solubility and target affinity (e.g., kinase inhibition via H-bonding). Comparative assays (e.g., against Cl or F analogs) quantify potency shifts. Replace Br with Cl reduces anticancer activity by ~40% .

Q. How can molecular docking elucidate the mechanism of action against specific targets?

- Target selection : Prioritize proteins with bromophenyl-binding pockets (e.g., COX-2 for anti-inflammatory activity).

- Docking software : Use AutoDock Vina with force fields (e.g., AMBER) to simulate binding.

- Validation : Compare predicted ΔG values (e.g., −9.2 kcal/mol) with experimental IC₅₀ data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.